

Spectroscopic Profile of 2-(4-Phenoxybenzoyl)oxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Phenoxybenzoyl)oxazole

Cat. No.: B1325387

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Disclaimer: Direct experimental spectroscopic data for **2-(4-Phenoxybenzoyl)oxazole** is not readily available in public scientific literature. This guide therefore presents predicted spectroscopic characteristics based on computational models and data from structurally analogous compounds. The experimental protocols provided are generalized procedures standardly used for the analysis of novel organic compounds.

This technical whitepaper provides a detailed overview of the predicted spectroscopic data for **2-(4-Phenoxybenzoyl)oxazole**, targeting researchers, scientists, and professionals in drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted quantitative data for **2-(4-Phenoxybenzoyl)oxazole**. These values were computationally generated and serve as a reference for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.25	d	2H	Protons ortho to carbonyl
7.80	s	1H	Oxazole H-5
7.45	t	2H	Phenoxy-ring meta-protons
7.35	s	1H	Oxazole H-4
7.25	t	1H	Phenoxy-ring para-proton
7.10	d	2H	Protons meta to carbonyl

| 7.05 | d | 2H | Phenoxy-ring ortho-protons |

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
183.5	C=O (Ketone)
162.0	Oxazole C-2
161.5	C-O (Phenoxy)
156.0	Phenoxy C-ipso
142.0	Oxazole C-5
132.5	C-ipso (Benzoyl)
132.0	C-H (ortho to carbonyl)
130.0	C-H (Phenoxy meta)
128.5	Oxazole C-4
125.0	C-H (Phenoxy para)
120.0	C-H (Phenoxy ortho)

| 117.0 | C-H (meta to carbonyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3120-3080	Medium	Aromatic C-H Stretch
1665	Strong	C=O Stretch (Aryl Ketone)
1595	Strong	C=C Aromatic Ring Stretch
1550	Medium	C=N Stretch (Oxazole)
1240	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1160	Medium	C-O Stretch (Oxazole)

| 1050 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z (Mass/Charge Ratio)	Relative Intensity (%)	Assignment
265.07	100	[M] ⁺ (Molecular Ion)
188.04	40	[M - C ₆ H ₅ O] ⁺
172.03	85	[M - Ph] ⁺ (Loss of Phenyl radical)
105.03	60	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
95.02	30	[C ₅ H ₃ NO] ⁺ (Oxazole fragment)

| 77.04 | 55 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like **2-(4-Phenoxybenzoyl)oxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrument Setup:** The sample is transferred to a 5 mm NMR tube. The NMR spectrometer (e.g., a 500 MHz instrument) is tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** ^1H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ^{13}C NMR spectra are typically acquired using a proton-decoupled pulse sequence, requiring a larger number of scans due to the lower natural abundance of ^{13}C .[\[1\]](#)[\[2\]](#)
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.[\[3\]](#)
- **Alternative (KBr Pellet):** Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The IR spectrum is recorded on an FTIR spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.[\[4\]](#)[\[5\]](#) The spectrum is typically scanned over the range of $4000\text{-}400\text{ cm}^{-1}$.[\[3\]](#)

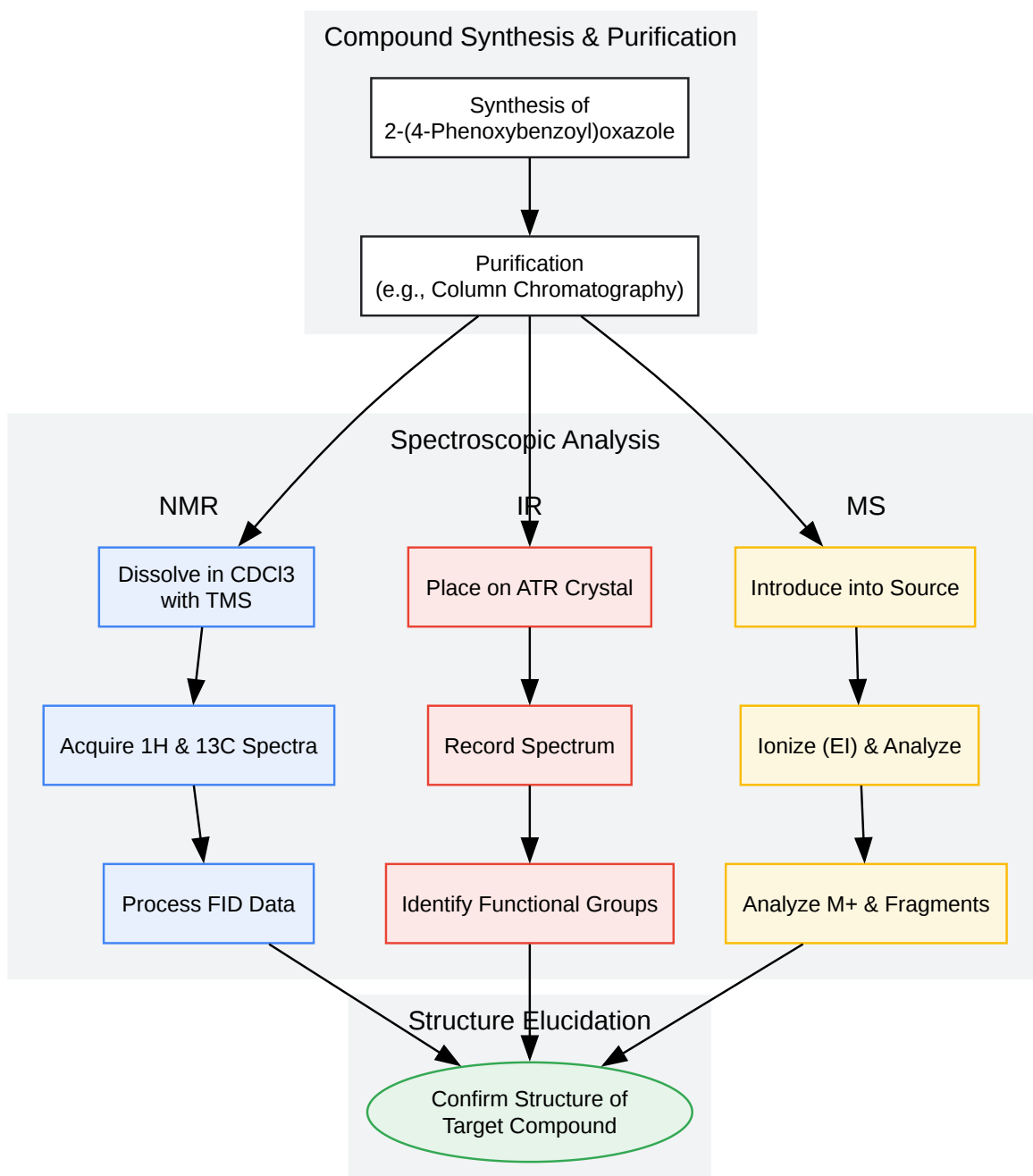
- **Data Analysis:** The resulting spectrum (plot of transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.^[6]

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) if it is part of a mixture.
- **Ionization:** In the ion source, the sample molecules are ionized. For a general-purpose analysis, Electron Ionization (EI) is commonly used, where a high-energy electron beam bombards the sample, causing ionization and fragmentation.^{[7][8]}
- **Mass Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.^[8]
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum. The peak with the highest m/z ratio typically corresponds to the molecular ion $[M]^+$, and its mass provides the molecular weight of the compound.^[9]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Generalized workflow for the synthesis and spectroscopic analysis of an organic compound.

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